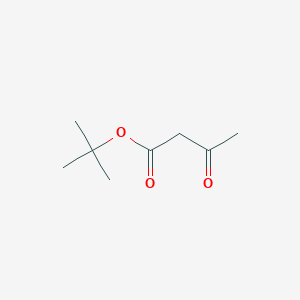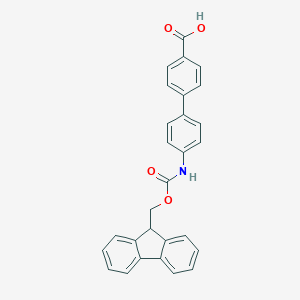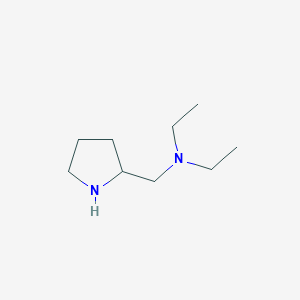
Desmethylmetrifonate
説明
Synthesis Analysis
The synthesis of compounds related to desmethylmetrifonate involves complex chemical reactions and methodologies. For instance, the formal synthesis of related compounds like desmethylamino FR901483 employs sequences that include spirocyclization induced by N-methoxy-N-acylnitrenium ions, radical cyclization, and Lewis acid-mediated alkylation (Wardrop & Zhang, 2001). This demonstrates the intricate processes involved in synthesizing desmethylmetrifonate and related compounds.
Molecular Structure Analysis
The molecular structure of desmethylmetrifonate and its analogs is crucial for understanding their chemical behavior and properties. The structure is often determined through advanced techniques like X-ray crystallography or NMR spectroscopy. Although specific studies on desmethylmetrifonate's molecular structure were not identified, research on similar compounds emphasizes the importance of structural analysis in understanding the compound's potential applications and reactions.
Chemical Reactions and Properties
Desmethylmetrifonate undergoes various chemical reactions that highlight its reactivity and potential utility in synthetic chemistry. The reactivity can be attributed to its functional groups and molecular framework, which facilitate reactions such as Michael additions, oxidative arylmethylation, and desymmetrization processes (Gu et al., 2011; Tan et al., 2016; Gu et al., 2010). These reactions are essential for modifying the compound to achieve desired physical and chemical properties.
科学的研究の応用
Transuranium Element Removal in Rats : Desferrioxamine-Bmethane sulfonate (DFOA) has been found superior to calcium diethylenetriaminepentaacetate (Ca-DTPA) in removing transuranium elements from rats. The combination of both is equally effective (Volf, Seidel, & Takada, 1977).
Stem Cell Research : Low concentrations of desferrioxamine can substitute for hypoxic culturing in maintaining undifferentiated stem cells, crucial for regenerative medicine (Fujisawa et al., 2018).
Drug Development : DesD, a potential new drug target, has been analyzed for co-factor and substrate specificity, which is vital for maximizing binding in drug development (Weaver & Hoffmann, 2020).
Microbial Ecology : DESS serves as an effective, inexpensive, and portable preservative for microbial community structure in microbial ecology research (Lee, Adams, & Klassen, 2018).
Treatment of Iron-Dependent Disorders : Desferrioxamine B (DFOB), a bacterial metabolite, has applications in treating iron-dependent hemoglobin disorders and in developing new drugs and radiometal imaging agents (Codd, Richardson-Sanchez, Telfer, & Gotsbacher, 2017).
Anticancer Agents : Novel 5-desmethylene analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid demonstrate potential as potent anticancer agents (Taylor, Gillespie, & Patel, 1992).
Bone Regeneration : Desferoxamine immobilized on a hypoxia-mimicking nanofibrous scaffold effectively promotes endogenous bone regeneration by increasing VEGF expression and reducing side effects (Yao et al., 2016).
Antiviral Research : Desferrioxamine effectively inhibits human cytomegalovirus replication in human foreskin fibroblasts at concentrations achievable in humans without significant adverse effects (Činátl et al., 1994).
Safety And Hazards
特性
IUPAC Name |
methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl3O4P/c1-10-11(8,9)2(7)3(4,5)6/h2,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPHBRHXSUAGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55869-01-7 (hydrochloride salt) | |
| Record name | Desmethyl-trichlorfon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301028614 | |
| Record name | Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, monomethyl ester | |
CAS RN |
684-31-1 | |
| Record name | Desmethyl-trichlorfon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONODESMETHYLMETRIFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1PCK597AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



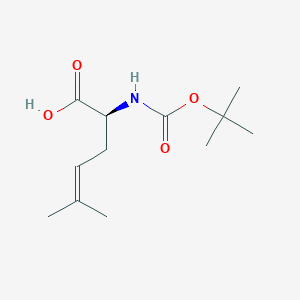
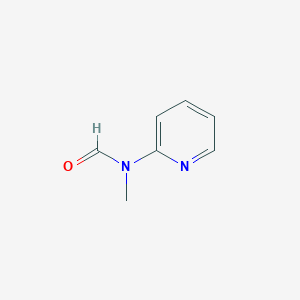

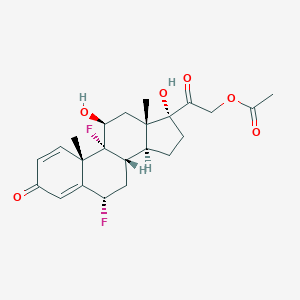
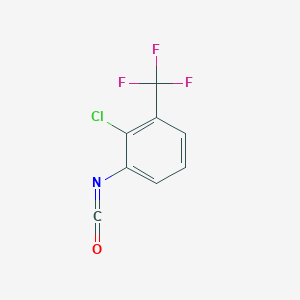
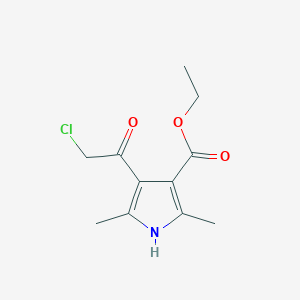
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
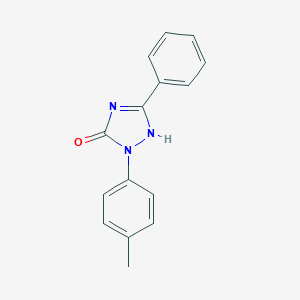
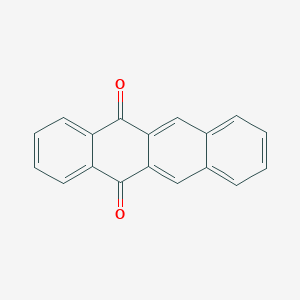
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
